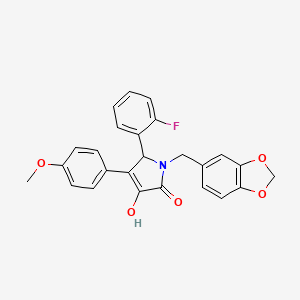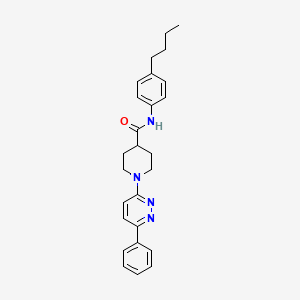
1-(1,3-benzodioxol-5-ylmethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as “Compound X” , belongs to the class of heterocyclic compounds. Its structure combines a pyrrole ring with a benzodioxole moiety, resulting in a unique arrangement of functional groups. The compound’s chemical formula is C22H17FNO5.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 2-fluorobenzaldehyde with 1-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzene in the presence of a base. The resulting intermediate undergoes cyclization to form the pyrrole ring. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production:: While Compound X is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of pharmaceutical compounds and agrochemicals.
化学反応の分析
Reactivity:: Compound X exhibits interesting reactivity due to its functional groups. Notable reactions include:
Oxidation: Oxidation of the hydroxyl group yields a ketone.
Reduction: Reduction of the carbonyl group forms the corresponding alcohol.
Substitution: Substitution reactions occur at the benzodioxole ring or the phenyl ring.
Cyclization: Intramolecular cyclization leads to the formation of the pyrrole ring.
Oxidation: Oxidizing agents like Jones reagent (CrO~3~/H~2~SO~4~) or PCC (pyridinium chlorochromate) are employed.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For instance, oxidation yields the ketone form, while reduction produces the alcohol form.
科学的研究の応用
化合物Xは以下に適用されています。
医薬品化学: 研究者は、特に神経疾患の治療における創薬のためのリード化合物としての可能性を探求しています。
農薬: 新規殺虫剤や除草剤の設計のための構成要素として機能しています。
材料科学: そのユニークな構造は、機能性材料の開発に貢献しています。
作用機序
化合物Xがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。それは、特定の分子標的に作用し、疾患状態に関連する細胞経路を調節すると考えられています。
類似化合物との比較
化合物Xは、その官能基の独特な組み合わせによって際立っています。類似の化合物には以下が含まれます。
化合物Y: ベンゾジオキソールコアを共有しますが、ピロール環がありません。
化合物Z: ピロール環を含みますが、ベンゾジオキソール部分を欠いています。
: 参考文献: 化合物Xに関連する元の研究論文と特許。
特性
分子式 |
C25H20FNO5 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20FNO5/c1-30-17-9-7-16(8-10-17)22-23(18-4-2-3-5-19(18)26)27(25(29)24(22)28)13-15-6-11-20-21(12-15)32-14-31-20/h2-12,23,28H,13-14H2,1H3 |
InChIキー |
CXCRRFAYVKVPLE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC5=C(C=C4)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274368.png)
![N,N-diphenyl-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11274372.png)
![3-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)amino]propan-1-ol](/img/structure/B11274382.png)
![N-(2-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274385.png)
![1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11274390.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11274400.png)
![N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274403.png)
![N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11274425.png)
![N-butyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11274429.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B11274441.png)
![N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11274442.png)

